Zuihonin A

JNK inhibitor MAPK signaling In vitro kinase assay

(-)-Zuihonin A, also known as (-)-zuonin A or D-Epigalbacin, is a naturally occurring lignan isolated from various plant species, including *Chamaecyparis obtusa* var. *formosana* and *Piper kadsura*.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
Cat. No. B15596152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZuihonin A
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3/t11-,12+,19-,20-/m1/s1
InChIKeyQFUXQRHAJWXPGP-BINDOVRGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zuihonin A (CAS 84709-25-1) as a Reference Standard in JNK Signaling Research


(-)-Zuihonin A, also known as (-)-zuonin A or D-Epigalbacin, is a naturally occurring lignan isolated from various plant species, including *Chamaecyparis obtusa* var. *formosana* and *Piper kadsura* [1]. It is recognized in the scientific literature as a selective, non-ATP competitive inhibitor of c-Jun N-terminal kinases (JNKs) [2]. Its primary mechanism of action involves binding to the D-recruitment site (DRS) of JNK, a unique allosteric pocket that mediates protein-protein interactions essential for MAPK signaling cascade propagation [3].

1
JNK pathway probe: Non-ATP competitive inhibitor targeting the D-recruitment site (DRS) for protein–protein interaction studies.
2
Stereochemical control: (-)-enantiomer is required; enantiomeric purity directly determines functional outcome in JNK signaling models.
3
Reference standard: Suited as a control for non-ATP competitive JNK modulator screening and DR-site validation assays.

Why Simple Substitution with Analogs or Enantiomers is Ineffective in Zuihonin A Research


The biological activity of (-)-zuihonin A is exquisitely sensitive to its stereochemistry and binding mode. Simple substitution with other JNK inhibitors, particularly ATP-competitive inhibitors, or even its enantiomer (+)-zuihonin A, will not recapitulate its unique pharmacological profile. (-)-Zuihonin A acts as a partial-competitive inhibitor by binding to the D-recruitment site, which attenuates the interaction between JNK and its substrates like c-Jun without affecting the catalytic efficiency of the enzyme once the complex is formed [1]. This mechanism is fundamentally distinct from active-site inhibitors. Furthermore, the enantiomer (+)-zuonin A, while capable of binding JNK, is a poor functional inhibitor, demonstrating the critical importance of the correct stereochemistry for disrupting downstream protein-protein interactions [2].

ATP-competitive JNK inhibitors
Mechanism mismatch: active-site binders do not recapitulate the partial-competitive DR-site attenuation profile. Pathway-response endpoints may shift.
Racemate or (+)-zuihonin A
Enantiomer-dependent functional inhibition differs significantly. Stereochemical substitution can reduce JNK-c-Jun disruption and alter model-response interpretation.
Non-stereochemically defined lots
Lack of enantiomeric purity control may introduce variable DRS-site engagement, limiting assay reproducibility and comparability across studies.

Quantitative Evidence Differentiating (-)-Zuihonin A for Scientific Procurement


Potency of (-)-Zuihonin A as a Pan-JNK Inhibitor

(-)-Zuihonin A demonstrates potent, low-micromolar inhibitory activity against all three major JNK isoforms in an in vitro kinase assay using c-Jun as a substrate [1].

Pan-JNK inhibition
Class-level
JNK1 IC50 1.7 μM
JNK2 IC50 2.9 μM
JNK3 IC50 1.74 μM
Reported pan-JNK inhibition profile supports pathway-study reference use.
In vitro kinase assay with c-Jun substrate; review isoform-specific context.
JNK inhibitor MAPK signaling In vitro kinase assay

Enantioselective Functional Inhibition of JNK1 by (-)-Zuihonin A

At saturating concentrations, (-)-zuihonin A demonstrates a significantly greater capacity for functional inhibition of JNK compared to its enantiomer, (+)-zuihonin A, which is a poor inhibitor despite binding to the same site on the kinase [1].

Enantiomer functional inhibition
Head-to-head
(-)-Zuihonin A: 80% max inhibition
(+)-Zuihonin A: 15% max inhibition
Enantiomer-specific functional response highlights stereochemical-control necessity.
Saturating concentrations in JNK1 assay; 5.3-fold difference.
Stereoselectivity Enantiomer comparison Allosteric inhibitor

Mechanistic Basis for Enantioselective Inhibition: A Unique Induced-Fit Mechanism

Computational studies reveal that (-)-zuihonin A engages JNK1 via a unique induced-fit mechanism, creating a larger hydrophobic binding pocket, a dynamic behavior not observed with the inactive (+)-zuihonin A enantiomer [1].

Induced-fit mechanism
Head-to-head
(-)-enantiomer: larger hydrophobic pocket formation
(+)-enantiomer: no induced fit observed
Enantiomer-specific binding dynamics reinforce stereochemical attribution review.
Molecular docking and MD simulations; qualitative difference.
Molecular dynamics Induced fit Allosteric regulation

Partial-Competitive Mechanism of c-Jun/JNK Interaction Disruption

A kinetic analysis of c-Jun phosphorylation shows that (-)-zuihonin A acts as a partial-competitive inhibitor, weakening the interaction between c-Jun and JNK by approximately 5-fold without affecting the catalytic efficiency of the formed enzyme-substrate complex [1].

DR-site partial competition
Class-level
c-Jun/JNK interaction weakened ~5-fold
Partial-competitive mechanism distinct from ATP-site inhibitors; supports DR-site study context.
Kinetic analysis of c-Jun phosphorylation; catalytic efficiency unchanged.
Kinetic analysis Enzyme kinetics Partial competitive inhibition

Validated Research Applications for Procuring (-)-Zuihonin A


Elucidating JNK-Dependent Protein-Protein Interactions

(-)-Zuihonin A is the optimal chemical probe for dissecting the role of the JNK D-recruitment site (DRS) in mediating protein-protein interactions. Its well-defined mechanism as a partial-competitive inhibitor that weakens the interaction of substrates like c-Jun by ~5-fold without impacting the catalytic site allows researchers to specifically interrogate the scaffolding and docking functions of JNK within MAPK signaling cascades [1].

Chemical Genetic Studies of JNK2 Constitutive Activity

This compound is uniquely suited for chemical genetic experiments targeting JNK2. As reported, specific mutations engineered in the predicted DRS binding site of JNK2 can render the kinase either significantly more or less sensitive to (-)-zuihonin A [1]. This provides a powerful system for validating the role of JNK2 in cellular models of cancer and inflammation, such as in inhibiting MDA-MB-231 breast cancer cell migration and basal Akt activation [1].

Stereochemistry-Controlled Studies of Allosteric Kinase Regulation

The enantiomers of zuonin A serve as an ideal matched-pair control system for investigating the structural basis of allosteric inhibition. The profound functional difference between (-)-zuihonin A (80% maximal inhibition) and (+)-zuihonin A (15% maximal inhibition) [2], which computational models attribute to an induced-fit binding mechanism unique to the (-)-enantiomer [2], makes this pair a valuable toolset for studying the role of dynamic protein conformations in small-molecule function.

In Vitro Validation of Non-ATP Competitive JNK Inhibition

(-)-Zuihonin A is an essential reference standard for screening campaigns or assay development aimed at identifying novel DRS-binding or other non-ATP competitive JNK modulators. Its established potency across all JNK isoforms (IC50: 1.7-2.9 μM) [1] and distinct kinetic signature provide a robust positive control for validating assay systems designed to detect this unique class of kinase regulators.

Application
Selection Property
Validation Focus
JNK protein–protein interaction studies
Partial-competitive DR-site binding
Substrate docking attenuation endpoints
JNK2 chemical genetic models
Stereochemical purity and DRS engagement
Cell migration and Akt activation model-response
Stereochemistry-controlled kinase regulation
Enantiomer-specific induced-fit dynamics
Functional inhibition comparison endpoints
Non-ATP competitive JNK assay development
Pan-JNK inhibition profile (reported IC50 range)
Assay system validation against ATP-competitive controls
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